1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid
Overview
Description
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid, also known as Boc-piperazine, is a synthetic compound that belongs to the class of carbamates. It has a linear formula of C21H22N2O6 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The InChI code for this compound is 1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3, (H,21,22) .Scientific Research Applications
Fungicidal Activity : A study by Wieczorek et al. (2014) explored the fungicidal activity of compounds related to piperazine. They found that 3-Piperazine-bis(benzoxaborole) showed higher inhibitory activity against filamentous fungi strains compared to standard antibiotics (Wieczorek et al., 2014).
Antibacterial and Cytotoxic Activities : Mekky and Sanad (2020) synthesized novel 1,4-bis[benzofuran-5-ylmethyl]piperazine derivatives and found them to be effective against bacterial strains including E. coli, S. aureus, and S. mutans. These compounds also showed potential as MRSA and VRE inhibitors (Mekky & Sanad, 2020).
AT2-Selective Angiotensin II Receptor Antagonists : Wu et al. (1993) discovered that a series of 1,4-disubstituted-piperazine-2-carboxylic acids act as AT2-selective non-peptide angiotensin II receptor antagonists, useful in pharmacology (Wu et al., 1993).
Synthesis of Piperazines : Clark and Elbaum (2007) demonstrated the synthesis of various 2-substituted piperazines from bis-carbamate protected piperazine-2-carboxylic acids, contributing to synthetic chemistry (Clark & Elbaum, 2007).
Metal-Organic Complexes : Lin et al. (2015) investigated the assembly and properties of metal-organic complexes using bis-pyridyl-bis-amide ligands, including piperazine derivatives. Their research contributes to the understanding of metal-organic network formation (Lin et al., 2015).
Antibacterial Schiff Base Synthesis : Xu et al. (2012) synthesized a Schiff base from 1,4-bis(3-aminopropyl)piperazine, demonstrating its antibacterial activity against E. coli, S. aureus, and B. subtilis (Xu et al., 2012).
Organic Crystal Engineering : Weatherhead-Kloster et al. (2005) synthesized a 1,4-piperazine-2,5-dione and studied its hydrogen-bond association, contributing to the field of crystal engineering (Weatherhead-Kloster et al., 2005).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid involves the protection of the piperazine ring followed by the introduction of the carboxylic acid group. The benzyloxycarbonyl (Cbz) group is used as a protecting group for the piperazine ring. The Cbz group can be easily removed under mild conditions to obtain the desired compound.", "Starting Materials": [ "Piperazine", "Benzyl chloroformate", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Piperazine is reacted with benzyl chloroformate in the presence of sodium hydroxide to form 1-benzylpiperazine.", "1-benzylpiperazine is then reacted with carbon dioxide in methanol to form 1-benzylpiperazine-2-carboxylic acid.", "The carboxylic acid group is then protected by reacting with benzyl chloroformate to form 1-benzylpiperazine-2-carboxylic acid benzyl ester.", "The benzyl ester is then reacted with hydrochloric acid to remove the Cbz group and obtain 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid." ] } | |
CAS No. |
191739-36-3 |
Molecular Formula |
C21H21N2O6- |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/p-1 |
InChI Key |
WXQFHIXVEGWTFS-UHFFFAOYSA-M |
SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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